molecular formula C7H12ClF2N B2585644 5,5-Difluorobicyclo[2.2.1]heptan-2-amine hydrochloride CAS No. 2228261-05-8

5,5-Difluorobicyclo[2.2.1]heptan-2-amine hydrochloride

Cat. No.: B2585644
CAS No.: 2228261-05-8
M. Wt: 183.63
InChI Key: HAJFDJLXEVGZSQ-UHFFFAOYSA-N
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Description

5,5-Difluorobicyclo[2.2.1]heptan-2-amine hydrochloride is a chemical compound with the molecular formula C7H12ClF2N and a molecular weight of 183.63 g/mol . This compound is characterized by its bicyclic structure, which includes two fluorine atoms and an amine group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluorobicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the fluorination of a bicyclic precursor followed by amination. One common method involves the reaction of 5,5-difluorobicyclo[2.2.1]heptan-2-one with an amine source under controlled conditions to introduce the amine group . The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluorobicyclo[2.2.1]heptan-2-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5,5-difluorobicyclo[2.2.1]heptan-2-one, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

5,5-Difluorobicyclo[2.2.1]heptan-2-amine hydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,5-Difluorobicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Difluorobicyclo[2.2.1]heptan-2-amine hydrochloride is unique due to its combination of fluorine atoms and an amine group within a bicyclic structure. This combination imparts specific chemical properties that make it valuable for various research applications, particularly in the fields of chemistry and pharmacology.

Properties

IUPAC Name

5,5-difluorobicyclo[2.2.1]heptan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)3-4-1-5(7)2-6(4)10;/h4-6H,1-3,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJFDJLXEVGZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CC2(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228261-05-8
Record name 5,5-difluorobicyclo[2.2.1]heptan-2-amine hydrochloride
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